molecular formula C27H27N3O4S B5051003 1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N-(4-methoxybenzyl)-N'-phenylimidothiocarbamate

1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N-(4-methoxybenzyl)-N'-phenylimidothiocarbamate

Cat. No.: B5051003
M. Wt: 489.6 g/mol
InChI Key: LCPUWHBQLAFFHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and yields. The synthesis of a new compound often involves multiple steps, each with its own set of reactants and conditions .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .


Physical and Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability, reactivity, and acidity or basicity may also be studied .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interactions with biological macromolecules and its effects on biochemical pathways .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and disposal procedures .

Future Directions

This involves proposing further studies that could be conducted on the compound. These could include investigating new synthesis methods, studying new reactions, or exploring new applications of the compound .

Properties

IUPAC Name

[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c1-3-34-23-15-11-21(12-16-23)30-25(31)17-24(26(30)32)35-27(29-20-7-5-4-6-8-20)28-18-19-9-13-22(33-2)14-10-19/h4-16,24H,3,17-18H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPUWHBQLAFFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCC3=CC=C(C=C3)OC)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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